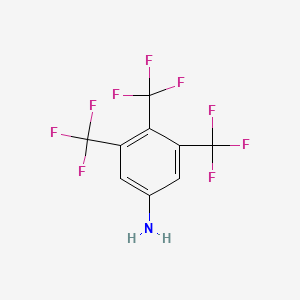
6-Aminopyridine-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminopyridine-3,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino and nitrile groups in the pyridine ring makes this compound highly versatile and valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-3,4-dicarbonitrile typically involves the reaction of 2,3-dichloropyridine with sodium cyanide and ammonia. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by nitrile and amino groups.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-Aminopyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of nitrile groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
6-Aminopyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-Aminopyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the nitrile groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
- 2-Aminopyridine-3,5-dicarbonitrile
- 4-Aminopyridine-3,5-dicarbonitrile
- 6-Aminonicotinonitrile
Uniqueness
6-Aminopyridine-3,4-dicarbonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC 名称 |
6-aminopyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-7(10)11-4-6(5)3-9/h1,4H,(H2,10,11) |
InChI 键 |
WADRKYYUEFKDCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
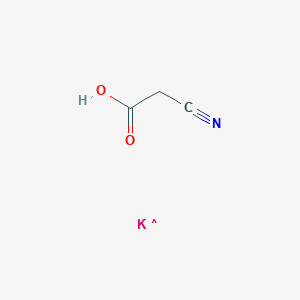
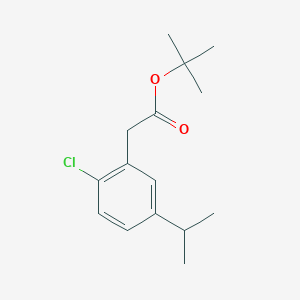
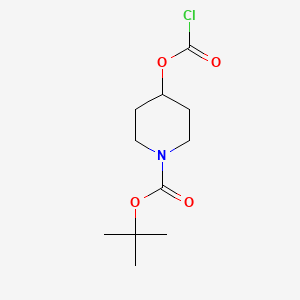
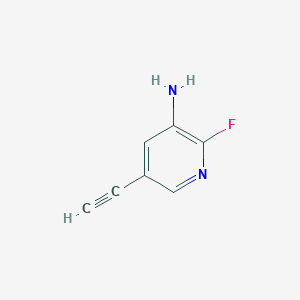


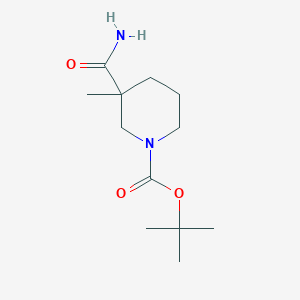


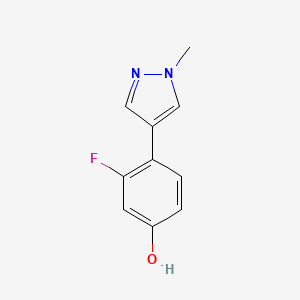
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
